molecular formula C10H21ClN2O B13498266 (2S)-N-cyclohexyl-2-(methylamino)propanamide hydrochloride

(2S)-N-cyclohexyl-2-(methylamino)propanamide hydrochloride

Cat. No.: B13498266
M. Wt: 220.74 g/mol
InChI Key: ZMOKQZMGDWDLPG-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-N-cyclohexyl-2-(methylamino)propanamide hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by its molecular structure, which includes a cyclohexyl group, a methylamino group, and a propanamide backbone. This compound is often studied for its pharmacological and biochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-cyclohexyl-2-(methylamino)propanamide hydrochloride typically involves the reaction of cyclohexylamine with (2S)-2-chloropropanamide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of the product through recrystallization or chromatography to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-cyclohexyl-2-(methylamino)propanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the methylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

(2S)-N-cyclohexyl-2-(methylamino)propanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (2S)-N-cyclohexyl-2-(methylamino)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(methylamino)propanamide hydrochloride
  • (2S)-N-methyl-2-(methylamino)propanamide hydrochloride
  • (2S)-2-aminopropanamide hydrochloride

Uniqueness

(2S)-N-cyclohexyl-2-(methylamino)propanamide hydrochloride is unique due to its cyclohexyl group, which imparts distinct chemical and pharmacological properties compared to similar compounds. This structural feature may influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C10H21ClN2O

Molecular Weight

220.74 g/mol

IUPAC Name

(2S)-N-cyclohexyl-2-(methylamino)propanamide;hydrochloride

InChI

InChI=1S/C10H20N2O.ClH/c1-8(11-2)10(13)12-9-6-4-3-5-7-9;/h8-9,11H,3-7H2,1-2H3,(H,12,13);1H/t8-;/m0./s1

InChI Key

ZMOKQZMGDWDLPG-QRPNPIFTSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1CCCCC1)NC.Cl

Canonical SMILES

CC(C(=O)NC1CCCCC1)NC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.